molecular formula C16H36O4Sn B1430219 Tin(IV)tert-butoxide CAS No. 36809-75-3

Tin(IV)tert-butoxide

Cat. No.: B1430219
CAS No.: 36809-75-3
M. Wt: 411.2 g/mol
InChI Key: OSXGKVOYAKRLCS-UHFFFAOYSA-N
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Description

Tin(IV) tert-butoxide (C₁₆H₃₆O₄Sn) is a high-purity organotin compound with a molecular weight of 411.16 g/mol. It exists as a colorless, low-melting-point solid (40–45°C) and is highly reactive due to its tert-butoxide ligands . Its applications span advanced materials science, including:

  • Metal oxide electrospinning: Used to fabricate SnO₂ nanofiber membranes for photocatalytic dye degradation .
  • Atomic layer deposition (ALD): Critical for producing SnO₂ thin films in electronics and optoelectronics .
  • Catalysis: Serves as a precursor in organic transformations and metal-organic framework synthesis.

The compound is classified as hazardous (WGK 3) due to acute inhalation, dermal, and oral toxicity, requiring stringent safety protocols during handling .

Scientific Research Applications

Polymer Chemistry

Tin(IV) tert-butoxide is a crucial reagent in the synthesis of polymers, particularly polyurethanes and elastomers. Its role as a catalyst facilitates the polymerization process, enhancing the properties of the resultant materials.

Table 1: Polymerization Applications

ApplicationDescription
Polyurethane FoamsUsed as a catalyst to improve foam structure and stability.
ElastomersEnhances elasticity and durability in synthetic rubber production.

Biological Applications

Research indicates that Tin(IV) tert-butoxide exhibits potential antimicrobial properties. Studies have shown its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Tin(IV) tert-butoxideStaphylococcus aureusNot specified
Tin(IV) tert-butoxidePseudomonas aeruginosaNot specified
Tin(IV) tert-butoxideSalmonella typhimuriumNot specified

While specific MIC values remain unspecified, derivatives of this compound have demonstrated promising antibacterial activity, warranting further investigation into its clinical applications.

Environmental Applications

Tin(IV) tert-butoxide has been utilized in photocatalytic applications, particularly in the degradation of organic dyes under UV light. This application highlights its relevance in sustainable technology and environmental remediation.

Case Study: Photocatalytic Membranes

A study showcased the use of Tin(IV) tert-butoxide in synthesizing metal oxide nanofibrous membranes aimed at dye degradation. The membranes exhibited significant efficacy under UV irradiation, demonstrating the compound's potential in environmental cleanup efforts.

Thin Film Production

Tin(IV) tert-butoxide serves as a precursor for the deposition of tin oxide thin films through methods such as atmospheric atomic layer deposition. These films are essential for electronic and optoelectronic applications.

Table 3: Thin Film Applications

MethodMaterial ProducedApplication
Atmospheric Atomic Layer DepositionSnO₂ Thin FilmsUsed in electronics and optoelectronics for transparent conductive coatings.

Toxicological Profile

The safety profile of Tin(IV) tert-butoxide indicates potential risks upon exposure, including acute toxicity via inhalation and skin contact. However, it can degrade through UV irradiation or biological cleavage without substantial evidence of endocrine-disrupting properties.

Table 4: Toxicological Data

EndpointValueSource
Oral LD50Not AvailableIUCLID Toxicity Data
Dermal LD50Not AvailableECHA Registered Substances
Ecotoxicological InformationModerateUS EPA Ecotox Database

Mechanism of Action

The mechanism by which Tin(IV)tert-butoxide exerts its effects involves its ability to act as a Lewis acid, coordinating to various substrates and facilitating chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with electron-rich centers in organic molecules, promoting bond formation or cleavage.

Comparison with Similar Compounds

Structural and Functional Analogues

Tin(IV) tert-butoxide belongs to the metal alkoxide family. Below is a comparative analysis with structurally related compounds:

Table 1: Key Properties of Tin(IV) tert-Butoxide vs. Analogues

Property Tin(IV) tert-butoxide Titanium(IV) tert-butoxide Aluminum(III) tert-butoxide Potassium tert-butoxide
Molecular Formula C₁₆H₃₆O₄Sn C₁₆H₃₆O₄Ti C₁₂H₂₇AlO₃ C₄H₉OK
Molecular Weight 411.16 g/mol 340.26 g/mol 246.33 g/mol 128.23 g/mol
Melting Point 40–45°C ~50°C ~200°C (decomposes) ~256°C
Primary Applications SnO₂ ALD, photocatalysis TiO₂ thin films, catalysis Al₂O₃ coatings, catalysis Strong base, elimination reactions
Toxicity (WGK) 3 (Highly hazardous) 1 (Low hazard) 1 (Low hazard) 1 (Low hazard)

Key Differences

Reactivity and Stability: Tin(IV) tert-butoxide’s low melting point (40–45°C) enables its use in low-temperature ALD processes, unlike aluminum(III) tert-butoxide, which decomposes at higher temperatures . Potassium tert-butoxide (KOtBu) is a strong non-nucleophilic base but lacks the metal-oxide-forming capability of Sn/Ti/Al tert-butoxides .

Electronic Applications: Tin(IV) tert-butoxide is preferred for SnO₂ deposition in transparent conductive oxides (TCOs), whereas titanium(IV) tert-butoxide is used for TiO₂ in photovoltaics .

Toxicity Profile :

  • Tin(IV) tert-butoxide exhibits significantly higher toxicity (WGK 3) compared to titanium and aluminum analogues (WGK 1), necessitating specialized handling .

Research Findings and Performance Metrics

Photocatalytic Efficiency

  • SnO₂ nanofibers derived from Tin(IV) tert-butoxide achieve 92% dye degradation efficiency under UV light, outperforming TiO₂-based systems (75–85%) .
  • In contrast, aluminum tert-butoxide-derived Al₂O₃ coatings are inert in photocatalysis but excel in corrosion resistance.

ALD Process Metrics

  • Tin(IV) tert-butoxide enables SnO₂ film growth at 150–200°C with a deposition rate of 0.8–1.2 Å/cycle, comparable to titanium analogues but with lower thermal stability than Al₂O₃ .

Biological Activity

Tin(IV) tert-butoxide (Sn(OtBu)₄) is an organotin compound that has garnered attention for its potential biological activities, including antimicrobial properties and applications in material science. This article delves into the biological activity of Tin(IV) tert-butoxide, supported by case studies, research findings, and data tables.

  • Molecular Formula : C₁₆H₃₆O₄Sn
  • Molecular Weight : 411.17 g/mol
  • CAS Number : 36809-75-3
  • Appearance : White to off-white solid
  • Melting Point : 40-44 °C
  • Boiling Point : 65 °C

Antimicrobial Properties

Research indicates that organotin compounds, including Tin(IV) tert-butoxide, exhibit significant antimicrobial activity. A study focused on organotin(IV) dithiocarbamate complexes demonstrated moderate to good antibacterial activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Organotin Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Phenyltin(IV) MethylcyclohexyldithiocarbamateStaphylococcus aureus2.5 mg/mL
Tin(IV) tert-butoxideSalmonella typhimuriumNot specified
Tin(IV) tert-butoxideBacillus subtilisNot specified

The exact MIC for Tin(IV) tert-butoxide remains unspecified in the literature; however, its derivatives have shown promising results, indicating a potential for further exploration in clinical settings.

Cytotoxicity Studies

Cytotoxicity assays conducted on various organotin compounds suggest that while some exhibit cytotoxic effects, others may have therapeutic potential. The cytotoxic effects of Tin(IV) tert-butoxide were evaluated in different cell lines, revealing variable results based on concentration and exposure time .

Study on Photocatalytic Applications

Tin(IV) tert-butoxide has been utilized as a precursor for synthesizing metal oxide nanofibrous membranes aimed at dye degradation and sustainable photocatalysis. In a recent study, it was found that these membranes effectively degraded organic dyes under UV light, showcasing the compound's utility in environmental applications .

Application in Thin Film Production

A study highlighted the use of Tin(IV) tert-butoxide in the atmospheric atomic layer deposition of SnO₂ thin films. These films are critical for electronics and optoelectronics, demonstrating the compound's relevance beyond biological applications .

Toxicological Profile

The toxicological data on Tin(IV) tert-butoxide indicate that it can degrade through UV irradiation or biological cleavage. However, there is no substantial evidence of endocrine-disrupting properties . The compound's safety profile includes various hazard statements emphasizing its potential risks upon exposure.

Table 2: Toxicological Data

EndpointValueSource
Oral LD50Not AvailableIUCLID Toxicity Data
Dermal LD50Not AvailableECHA Registered Substances
Ecotoxicological InformationModerateUS EPA Ecotox Database

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing Tin(IV) tert-butoxide in laboratory settings?

Tin(IV) tert-butoxide synthesis requires strict anhydrous conditions to prevent hydrolysis, as moisture rapidly degrades metal alkoxides. A modified protocol involves reacting tin tetrachloride with tert-butanol in an inert atmosphere (e.g., argon or nitrogen) using a Dean-Stark trap to remove water. Purity is validated via NMR spectroscopy and elemental analysis. Commercial batches may exhibit variability in color and purity, necessitating rigorous in-house characterization .

Q. How can researchers safely handle and store Tin(IV) tert-butoxide?

Due to its sensitivity to moisture and oxygen, the compound must be stored under inert gas in flame-sealed ampoules or Schlenk flasks. Handling should occur in gloveboxes or using Schlenk-line techniques. Safety protocols include avoiding skin contact (use nitrile gloves) and ensuring proper ventilation to mitigate inhalation risks. Degradation products (e.g., tert-butanol) should be neutralized with dry ice or inert solvents .

Q. What analytical techniques are essential for characterizing Tin(IV) tert-butoxide?

Key methods include:

  • NMR spectroscopy : To confirm ligand coordination and detect impurities (e.g., free tert-butanol).
  • X-ray diffraction (XRD) : For crystallographic structure determination.
  • Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition pathways.
  • Elemental analysis : To verify stoichiometric purity. Detailed experimental procedures should align with journal guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Tin(IV) tert-butoxide in catalytic systems?

Density-functional theory (DFT) calculations, such as those derived from the Colle-Salvetti correlation-energy formula, model electron density distributions and kinetic-energy densities to predict ligand-exchange kinetics and active-site geometries. These models guide experimental design by identifying favorable reaction pathways and steric effects induced by the bulky tert-butoxy ligands .

Q. What strategies resolve contradictions in reported thermal stability data for Tin(IV) tert-butoxide?

Discrepancies may arise from varying impurity levels (e.g., residual solvents) or experimental conditions. Researchers should:

  • Replicate studies using identical synthesis and characterization protocols.
  • Compare TGA profiles under controlled atmospheres (e.g., nitrogen vs. air).
  • Cross-validate with differential scanning calorimetry (DSC) and mass spectrometry to identify decomposition products. Transparent reporting of synthetic conditions is critical .

Q. How does ligand steric bulk influence the catalytic performance of Tin(IV) tert-butoxide in polymerization reactions?

The tert-butoxy group’s steric hindrance slows ligand dissociation, altering reaction kinetics. Kinetic studies using in situ FTIR or Raman spectroscopy can monitor ligand exchange rates. Comparative experiments with less bulky analogs (e.g., ethoxide) reveal trade-offs between stability and catalytic activity. Mechanistic insights are validated via Arrhenius plots and Eyring equation analysis .

Q. Methodological Guidelines

  • Reproducibility : Document synthesis parameters (e.g., solvent purity, reaction time/temperature) and raw characterization data in supplementary materials .
  • Data Validation : Use triplicate measurements for critical analyses (e.g., NMR integration, TGA mass loss) and report standard deviations .
  • Literature Comparison : Cite foundational studies on analogous metal alkoxides (e.g., Zr, Hf) to contextualize findings, while highlighting tin-specific behavior .

Properties

IUPAC Name

2-methylpropan-2-olate;tin(4+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H9O.Sn/c4*1-4(2,3)5;/h4*1-3H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXGKVOYAKRLCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Sn+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747907
Record name Tin(4+) tetrakis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36809-75-3
Record name Tin(4+) tetrakis(2-methylpropan-2-olate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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